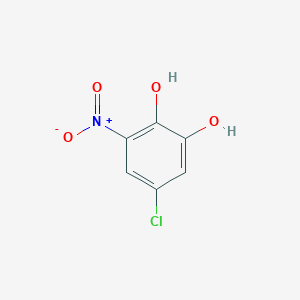
4,6-Octadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Octadienoic acid is an organic compound with the molecular formula C8H12O2 It belongs to the class of medium-chain fatty acids and is characterized by the presence of two conjugated double bonds at positions 4 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octa-4,6-dienoic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling
Another method involves the preparation of fatty acid methyl esters from conjugated dienoic fatty acids using acid-catalyzed or base-catalyzed methods . Among the six methods examined, the sodium methoxide/methanol and tetramethylguanidine/methanol methods were found to be most efficient in preventing artificial isomerization and the formation of byproducts.
Industrial Production Methods: Industrial production of octa-4,6-dienoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Octadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the conjugated double bonds, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of octa-4,6-dienoic acid include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from the reactions of octa-4,6-dienoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids or aldehydes, while reduction reactions may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
4,6-Octadienoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyenes and other complex molecules . In biology, it serves as a precursor for the biosynthesis of various natural products and signaling molecules.
In medicine, octa-4,6-dienoic acid and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific molecular targets and pathways . Additionally, this compound is used in the development of new pharmaceuticals and therapeutic agents.
In industry, octa-4,6-dienoic acid is utilized in the production of polymers, coatings, and other materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.
Wirkmechanismus
The mechanism of action of octa-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling events . The conjugated double bonds in the molecule play a crucial role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
4,6-Octadienoic acid can be compared with other similar compounds, such as geranic acid and decadienoic acid . Geranic acid is a polyunsaturated fatty acid with two methyl substituents at positions 3 and 7, while decadienoic acid has an unbranched chain of ten carbon atoms with two double bonds.
The uniqueness of octa-4,6-dienoic acid lies in its specific double bond positions and the resulting chemical properties
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research, medicine, and industry. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
octa-4,6-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H,6-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
GVKGXDFZFAFBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-phenylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8481974.png)


![Methyl 3-acetyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B8482005.png)






![2-Isothiocyanato-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8482055.png)
![Methyl 2-[(dimethyl-amino)thioxomethoxy]-3-methylbenzoate](/img/structure/B8482057.png)

